molecular formula C11H10N2O2 B1430867 Methyl 1-aminoisoquinoline-6-carboxylate CAS No. 1256787-46-8

Methyl 1-aminoisoquinoline-6-carboxylate

Cat. No. B1430867
CAS RN: 1256787-46-8
M. Wt: 202.21 g/mol
InChI Key: GWGDSNCHGKUQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 1-aminoisoquinoline-6-carboxylate” is represented by the formula C11H10N2O2. This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-aminoisoquinoline-6-carboxylate” are not available, isoquinoline derivatives are known to participate in various chemical reactions. For instance, they can undergo dehydrogenative coupling, and their N-oxides can be deoxygenated using visible light .

Scientific Research Applications

Methyl 1-aminoisoquinoline-6-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Testing and Reference Standards: Methyl 1-aminoisoquinoline-6-carboxylate is utilized in pharmaceutical testing as a reference standard to ensure the accuracy and quality of drug formulations. High-quality reference standards are crucial for obtaining reliable analytical results in pharmaceutical research .

Medicinal Chemistry Quinoline Motifs: The quinoline structure of Methyl 1-aminoisoquinoline-6-carboxylate is significant in medicinal chemistry. Quinolines are known for their wide range of pharmacological activities, including antimalarial properties. They serve as essential motifs in the development of new therapeutic agents .

Antimalarial Activity: Compounds with quinoline scaffolds, like Methyl 1-aminoisoquinoline-6-carboxylate, have shown considerable antimalarial activity against various parasites. This makes them valuable in the synthesis of antimalarial drugs .

Industrial Chemistry Applications: Quinolines are not only important in medicine but also play a role in industrial chemistry. Their applications extend to the synthesis of dyes, sanitizers, corrosion inhibitors, and antioxidants .

Sustainable Chemical Processes: The synthesis of quinoline compounds, including Methyl 1-aminoisoquinoline-6-carboxylate, is moving towards greener and more sustainable chemical processes. This aligns with societal expectations for environmentally friendly production methods .

Heterocyclic Compound Synthesis: As a heterocyclic compound, Methyl 1-aminoisoquinoline-6-carboxylate contributes to the expanding number of such compounds due to their synthetic utility and wide range of uses in medicinal chemistry .

properties

IUPAC Name

methyl 1-aminoisoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGDSNCHGKUQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-aminoisoquinoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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